3-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
3-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H16F4N6O2S2 and its molecular weight is 536.52. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) details the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, demonstrating the potential for antimicrobial, anti-lipase, and anti-urease activities. Such synthetic methodologies could be applicable to the synthesis and functional exploration of the specified compound, hinting at its potential antimicrobial applications (Başoğlu et al., 2013).
Antitumor and Antimicrobial Evaluations : Research on fluorinated benzothiazoles and related structures, as discussed by Hutchinson et al. (2001) and Desai et al. (2013), indicates potent cytotoxicity in vitro against certain cancer cell lines and significant antimicrobial potency. This underscores the potential for compounds with fluorinated moieties and heterocyclic systems, including triazoles and thiazoles, to serve as leads in the development of new anticancer and antimicrobial agents (Hutchinson et al., 2001); (Desai et al., 2013).
Fluorescence and Molecular Imaging : The synthesis and evaluation of fluorescent dyes and PET imaging probes, as explored by Witalewska et al. (2019) and Cui et al. (2012), reveal the potential for molecules with fluorinated segments and heterocyclic structures to be used in diagnostic imaging and as tools in biomedical research. These findings suggest avenues for the application of complex molecules in imaging technologies (Witalewska et al., 2019); (Cui et al., 2012).
Anticancer Activity and Chemical Synthesis : The design and synthesis of benzothiazole acylhydrazones and their evaluation as anticancer agents, as reported by Osmaniye et al. (2018), provide a template for investigating the anticancer potential of similarly complex molecules. This research direction underscores the importance of structural design in the development of new therapeutic agents (Osmaniye et al., 2018).
properties
IUPAC Name |
3-fluoro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N6O2S2/c23-15-5-1-3-13(9-15)19(34)28-11-17-30-31-21(36-12-18(33)29-20-27-7-8-35-20)32(17)16-6-2-4-14(10-16)22(24,25)26/h1-10H,11-12H2,(H,28,34)(H,27,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCWJESXTVHFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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